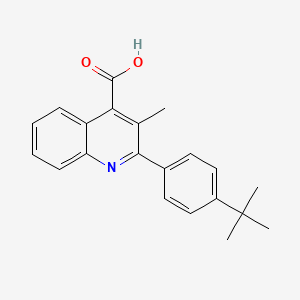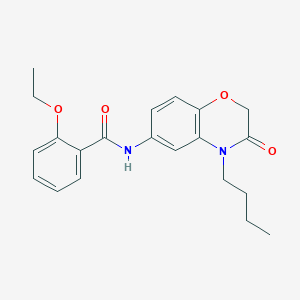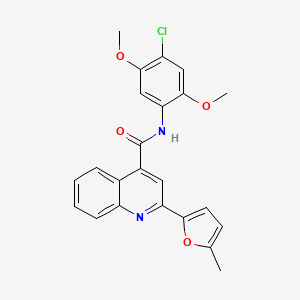
3-(1-(2,5-Dimethylphenyl)-3-ethyl-5-hydroxy-1H-pyrazol-4-yl)-4-(4-methylpiperidin-1-yl)-1-propyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[1-(2,5-DIMETHYLPHENYL)-3-ETHYL-5-HYDROXY-1H-PYRAZOL-4-YL]-4-(4-METHYLPIPERIDIN-1-YL)-1-PROPYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE” is a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the pyrrole ring. Each step requires specific reagents and conditions:
Formation of the Pyrazole Ring: This might involve the reaction of a hydrazine derivative with a diketone under acidic or basic conditions.
Formation of the Piperidine Ring: This could be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Formation of the Pyrrole Ring: This might involve the reaction of an amine with a diketone or a similar compound under acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects.
類似化合物との比較
Similar Compounds
3-[1-(2,5-DIMETHYLPHENYL)-3-ETHYL-5-HYDROXY-1H-PYRAZOL-4-YL]-4-(4-METHYLPIPERIDIN-1-YL)-1-PROPYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: can be compared with other pyrazole, piperidine, and pyrrole derivatives.
Uniqueness
- The unique combination of functional groups and ring structures in this compound may confer specific properties that are not found in other similar compounds, such as enhanced biological activity or unique chemical reactivity.
特性
分子式 |
C26H34N4O3 |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
3-[2-(2,5-dimethylphenyl)-5-ethyl-3-oxo-1H-pyrazol-4-yl]-4-(4-methylpiperidin-1-yl)-1-propylpyrrole-2,5-dione |
InChI |
InChI=1S/C26H34N4O3/c1-6-12-29-24(31)22(23(26(29)33)28-13-10-16(3)11-14-28)21-19(7-2)27-30(25(21)32)20-15-17(4)8-9-18(20)5/h8-9,15-16,27H,6-7,10-14H2,1-5H3 |
InChIキー |
VYBBTCOFHJXRIY-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C(=C(C1=O)N2CCC(CC2)C)C3=C(NN(C3=O)C4=C(C=CC(=C4)C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952062.png)
![4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B14952066.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952067.png)
![{1-[(4-fluorophenyl)methyl]-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-(3-methoxypropyl)carboxamide](/img/structure/B14952071.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952075.png)



![2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)
![2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide](/img/structure/B14952101.png)

![Methyl 4-(2-chlorophenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B14952133.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952139.png)
